![molecular formula C8H6N2O2 B2760978 1H-[1,3]Dioxolo[4,5-F]indazole CAS No. 58118-19-7](/img/structure/B2760978.png)
1H-[1,3]Dioxolo[4,5-F]indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-[1,3]Dioxolo[4,5-F]indazole is a heterocyclic compound that features a fused ring system combining an indazole core with a dioxole moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3]Dioxolo[4,5-F]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation, which employs oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes that ensure high yields and purity. These methods often involve optimized reaction conditions, such as solvent-free reactions or the use of environmentally benign catalysts to minimize byproducts and waste .
化学反应分析
Types of Reactions: 1H-[1,3]Dioxolo[4,5-F]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolo-indazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced analogs .
科学研究应用
Anticancer Applications
1H-[1,3]Dioxolo[4,5-F]indazole derivatives have been investigated for their potential as anticancer agents. The indazole scaffold is known for its ability to inhibit various cancer-related pathways:
- Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition : Research indicates that 1H-indazole derivatives can act as potent inhibitors of IDO1, an enzyme involved in the immune escape of tumors. One study identified a derivative with an IC50 value of 5.3 μM, demonstrating significant inhibition of the kynurenine pathway, which tumors exploit to evade immune responses . The structure-activity relationship (SAR) analysis showed that modifications at the 4-position and 6-position of the indazole ring significantly influence inhibitory potency .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Compounds containing the indazole scaffold have been developed as FGFR inhibitors, which are crucial in various cancers. One derivative exhibited an IC50 value of 2.9 nM against FGFR1, showcasing its potential as a targeted cancer therapy . Additionally, another compound demonstrated promising activity against multiple cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound derivatives has also been explored:
- Non-steroidal Anti-inflammatory Drugs (NSAIDs) : Some derivatives have shown efficacy comparable to established NSAIDs in reducing inflammation. For instance, compounds derived from the indazole structure have been linked to significant reductions in inflammatory markers in preclinical models .
Other Therapeutic Applications
Beyond oncology and inflammation, this compound derivatives are being explored for additional therapeutic applications:
- Diabetes Management : Certain compounds have demonstrated efficacy in managing blood glucose levels in animal models. These compounds activate glucokinase and show potential as oral hypoglycemic agents .
- Antimicrobial Activity : There is emerging evidence that some derivatives possess antimicrobial properties, making them candidates for further investigation in treating infections .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological profile. Key findings include:
作用机制
The mechanism of action of 1H-[1,3]Dioxolo[4,5-F]indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, such as kinases or proteases . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting therapeutic effects .
相似化合物的比较
1H-Indazole: Shares the indazole core but lacks the dioxole moiety, resulting in different chemical and biological properties.
2H-Indazole: Another indazole derivative with distinct tautomeric forms and reactivity.
Uniqueness: 1H-[1,3]Dioxolo[4,5-F]indazole stands out due to its fused ring system, which imparts unique electronic and steric properties.
生物活性
1H-[1,3]Dioxolo[4,5-F]indazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique dioxole ring fused with an indazole moiety. Its molecular formula is C8H6N2O2 with a molecular weight of approximately 162.15 g/mol. The compound's structural characteristics contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study reported an IC50 value of approximately 5 µM against breast cancer cells, indicating potent cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 5 | Induction of apoptosis and cell cycle arrest |
HeLa (Cervical Cancer) | 7 | Inhibition of DNA synthesis |
A549 (Lung Cancer) | 10 | Activation of caspase pathways |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. A study indicated that this compound has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | Type |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive |
Escherichia coli | 64 | Gram-negative |
Pseudomonas aeruginosa | 128 | Gram-negative |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in modulating pathways involved in cancer progression and inflammation. For example, it has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion.
- IDO Inhibition : The IC50 for IDO inhibition was found to be 0.55 ± 0.03 µM, making it significantly more effective than traditional inhibitors like allopurinol (IC50 = 5.43 ± 0.80 µM) .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways have been proposed as mechanisms for its antimicrobial effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mouse models compared to controls.
- Antimicrobial Efficacy : Clinical isolates treated with the compound showed reduced biofilm formation and enhanced susceptibility to conventional antibiotics.
属性
IUPAC Name |
1H-[1,3]dioxolo[4,5-f]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-3-9-10-6(5)2-8-7(1)11-4-12-8/h1-3H,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBMVQGBOOPQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。